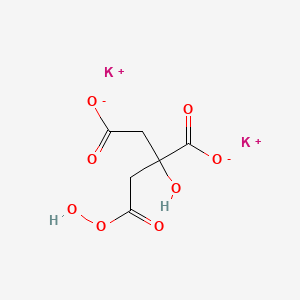
Dipotassium 2-(2-hydroperoxy-2-oxoethyl)-2-hydroxybutanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium 2-(2-hydroperoxy-2-oxoethyl)-2-hydroxybutanedioate (DHOB) is an organic compound that contains two hydroxyl groups, one hydroperoxy group, and two keto groups in its structure. DHOB is a reactive oxygen species (ROS) and is a member of the family of compounds known as alkyl hydroperoxides. DHOB has been studied extensively in the laboratory, and its potential applications in scientific research and clinical settings have been investigated.
Aplicaciones Científicas De Investigación
Antioxidant Activity Analysis
The compound's reactivity towards ROS makes it pivotal in studies related to antioxidant activities. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and Hydroxyl Radical Antioxidant Capacity (HORAC) tests utilize the generation and quenching of ROS to evaluate the antioxidant capacity of various substances. These methodologies, based on hydrogen atom transfer and electron transfer, help in understanding the antioxidative potential of compounds, including dipotassium 2-(2-hydroperoxy-2-oxoethyl)-2-hydroxybutanedioate, in complex biological matrices and food systems (Munteanu & Apetrei, 2021).
Role in Lipid Oxidation Studies
This compound also finds its application in the study of lipid oxidation mechanisms. Understanding the formation and consequences of lipid hydroperoxides, including those similar in reactivity to this compound, is crucial for comprehending the oxidative stability and shelf life of food products as well as the oxidative stress-related biological damage (Frankel, 1984).
Advanced Oxidation Processes (AOPs)
In environmental sciences, the reactivity of such compounds towards ROS is exploited in Advanced Oxidation Processes (AOPs) for water treatment. AOPs utilize the generation of hydroxyl radicals and other ROS for the degradation of pollutants, including organic micropollutants and pathogens. The effectiveness of AOPs, including those potentially involving this compound, is a subject of ongoing research aiming to enhance water treatment technologies (Lee, von Gunten, & Kim, 2020).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Dipotassium 2-(2-hydroperoxy-2-oxoethyl)-2-hydroxybutanedioate involves the oxidation of a precursor compound followed by its reaction with potassium hydroxide.", "Starting Materials": [ "2-hydroxybutanedioic acid", "hydrogen peroxide", "potassium hydroxide", "water" ], "Reaction": [ "To a solution of 2-hydroxybutanedioic acid in water, add hydrogen peroxide dropwise at 0°C with stirring.", "Allow the mixture to warm to room temperature and stir for an additional 2 hours.", "Add potassium hydroxide to the mixture and stir for 1 hour.", "Filter the mixture to remove any precipitate.", "Add potassium hydroxide to the filtrate until the pH reaches 8-9.", "Cool the mixture to 0°C and filter the precipitate.", "Wash the precipitate with cold water and dry it under vacuum to obtain Dipotassium 2-(2-hydroperoxy-2-oxoethyl)-2-hydroxybutanedioate." ] } | |
Número CAS |
232281-44-6 |
Fórmula molecular |
C6H6K2O8 |
Peso molecular |
284.303 |
Nombre IUPAC |
dipotassium;2-(2-hydroperoxy-2-oxoethyl)-2-hydroxybutanedioate |
InChI |
InChI=1S/C6H8O8.2K/c7-3(8)1-6(12,5(10)11)2-4(9)14-13;;/h12-13H,1-2H2,(H,7,8)(H,10,11);;/q;2*+1/p-2 |
Clave InChI |
DBODYJNKCUPHHN-UHFFFAOYSA-L |
SMILES |
C(C(=O)[O-])C(CC(=O)OO)(C(=O)[O-])O.[K+].[K+] |
Sinónimos |
Potassium Hydroxycitrate Tribasic Monohydrate; 3-C-Carboxy-2-deoxypentaric Acid Tripotassium Salt Monohydrate; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-[2-[2-[3-[(2-Chloroacetyl)amino]propoxy]ethoxy]ethoxy]propyl]-2-(methylamino)acetamide;2,2,2-trifluoroacetic acid](/img/structure/B590273.png)
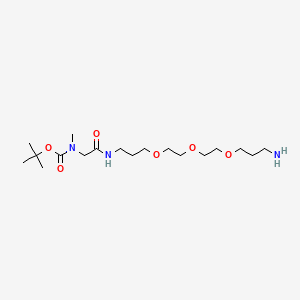

![Diethoxy{2-ethoxy-2-[(oxiran-2-yl)methoxy]ethyl}methylsilane](/img/structure/B590278.png)


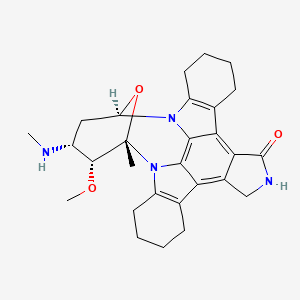
![2-[(2,3,4,5,6-Pentadeuteriophenyl)-phenylmethyl]sulfonylacetamide](/img/structure/B590285.png)
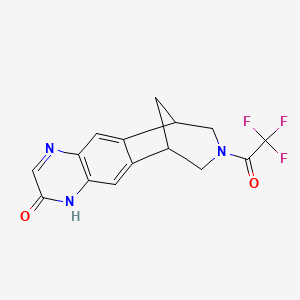
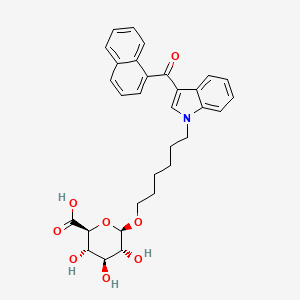
![5-[1-(2-Chlorophenyl)-2-methoxy-2-oxoethyl]thieno[3,2-c]pyridinium Bromide](/img/structure/B590293.png)
